The synthesis of isotopically labeled 5-hydroxymethylcytosine (5hmC) derivatives demands precision in carbon-13 (13C) and deuterium (2H) incorporation to maintain molecular integrity while enabling traceability. For 5-(Hydroxymethyl)cytosine-d2,13C (molecular formula: C413CH5D2N3O2; MW: 144.13 g/mol), the 13C atom is typically positioned at the hydroxymethyl carbon (C6 position), while deuterium atoms replace the hydrogens of the hydroxymethyl group (–CH2OH → –CD2OH) [3] [6]. Three principal strategies enable this labeling:
Palladium-Catalyzed Formylation: Unmodified cytosine undergoes Pd(0)-catalyzed coupling with formylating agents (e.g., tert-butyl isocyanide) to introduce a formyl group at C5. Subsequent NaB2H4 reduction yields the deuterated hydroxymethyl group, while 13C-enriched formyl sources (e.g., 13CO) provide the isotopic carbon [1]. This method achieves >90% isotopic enrichment but requires protection of cytosine’s amino group (e.g., as a cyclic carbamate) to prevent side reactions [1].
Glyoxylic Acid Route: Condensation of cytosine with glyoxylic acid-13C2 under acidic conditions generates 5-carboxycytosine-13C2. Decarboxylation followed by deuterium exchange (via Pt-catalyzed H/D exchange) yields the target compound. While cost-effective, this method risks isotopic dilution due to reversible exchange [6].
Enzymatic Oxidation of 5-Methylcytosine (5mC): Recombinant TET dioxygenases oxidize 5mC-13Cd2 (methyl-13CD3 labeled) to 5hmC-13CD2H, retaining >98% isotopic fidelity. In vitro systems using TET1/2 and cofactors (Fe2+, α-ketoglutarate) enable site-specific labeling but require substrate pre-synthesis [2] [10].
Table 1: Synthetic Routes for 5-(Hydroxymethyl)cytosine-d2,13C
Method | Key Reagents | Isotopic Enrichment | Yield | Limitations |
---|---|---|---|---|
Pd-Catalyzed Formylation | Pd(PPh3)4, 13CO, NaB2H4 | >90% 13C; >95% 2H | 60–70% | Multi-step protection needed |
Glyoxylic Acid Condensation | Glyoxylic acid-13C2, D2O/PtO2 | 70–85% 13C; variable 2H | 45–55% | Isotopic dilution risk |
TET Enzymatic Oxidation | 5mC-13CD3, TET2, α-ketoglutarate | >98% 13C; >95% 2H | 80–90% | Requires labeled 5mC precursor |
Chemoenzymatic strategies leverage the specificity of DNA-modifying enzymes to incorporate 5hmC-d2,13C into oligonucleotides or genomic DNA:
β-Glucosyltransferase (β-GT) Mediated Labeling: The hydroxymethyl group of 5hmC-d2,13C is glycosylated using β-GT and uridine diphosphate glucose (UDP-Glc). This enables "click chemistry" conjugation with azide-bearing tags (e.g., biotin-azide) for affinity enrichment or imaging. The 13C/2H labels remain stable during glycosylation due to C6 bond inertia [5] [10].
TET-Assisted Conversion: Genomic 5mC is oxidized in situ by recombinant TET1 to 5hmC, followed by feeding with α-ketoglutarate-13C5 and D2O. Deuterium incorporates via solvent exchange during TET’s Fe(IV)-oxo intermediate formation, while 13C enters the hydroxymethyl group [2]. This allows metabolic labeling in live cells but yields lower enrichment (∼50%) than chemical synthesis [9].
hmTOP-Seq for Mapping: Covalent tethering of 5hmC-d2,13C-containing DNA to solid phases via β-GT facilitates single-molecule sequencing. The isotopic label enhances detection sensitivity in mass spectrometry during validation [5].
Purification Protocols:Crude synthetic 5hmC-d2,13C requires rigorous purification to remove non-isotopic contaminants. Reverse-phase HPLC (C18 column) with 0.1% formic acid/water-acetonitrile gradients achieves >99% purity. Isotopologue separation demands extended run times due to minimal mass differences (e.g., 144.13 g/mol vs. 142.11 g/mol for unlabeled 5hmC) [3] [6]. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges further removes salts.
Stability Studies:
Table 2: Analytical Methods for Quality Assessment of 5hmC-d2,13C
Parameter | Method | Conditions | Acceptance Criteria |
---|---|---|---|
Purity | HPLC-UV | C18 column, 265 nm detection | ≥99% peak area |
Isotopic Enrichment | LC-MS/MS (ESI+) | MRM: m/z 144.1→126.1/81.0 | 13C: ≥95%; 2H: ≥95% |
Structural Confirmation | 1H-NMR | D2O, 500 MHz | Absence of –CH2OH signal (δ 4.5 ppm) |
Quantitation | Isotope-Dilution MS | 15N3-5hmC internal standard | R2 > 0.99 in 0.1–100 ng/μL |
Application in Tracer Studies:5hmC-d2,13C serves as an internal standard in mass spectrometry-based 5hmC quantitation. Its identical chemical behavior but distinct mass signature enables precise normalization in DNA hydroxymethylation assays (e.g., during neurogenesis or cancer studies) [7] [10]. In metabolic tracing, 13C labels track the incorporation of 5hmC into DNA repair intermediates without interference from endogenous pools [8].
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